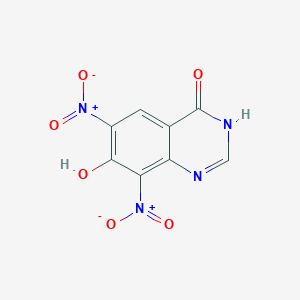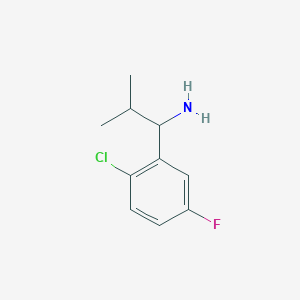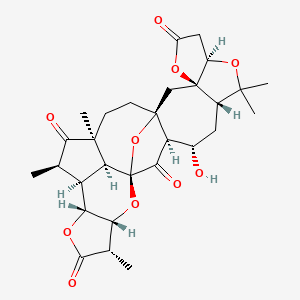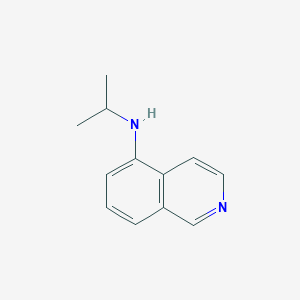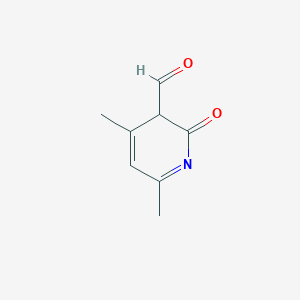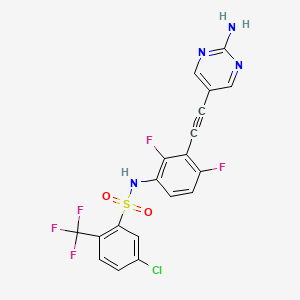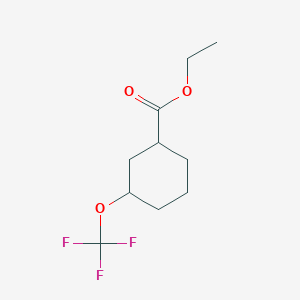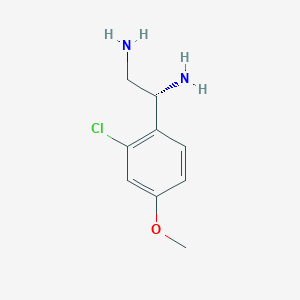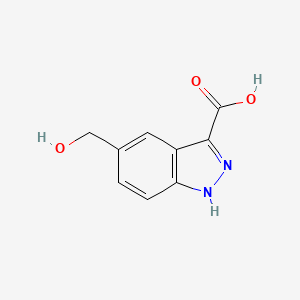
5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a hydroxymethyl group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core, which can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of hydrazine with ortho-substituted benzaldehydes can form the indazole ring.
To introduce the hydroxymethyl group, a formylation reaction can be employed, followed by reduction to convert the formyl group to a hydroxymethyl group. The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are selected to maximize the reaction rate and minimize by-products. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group or further to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for introducing different substituents on the indazole ring.
Major Products Formed
Oxidation: 5-Formyl-1H-indazole-3-carboxylic acid or 5-carboxy-1H-indazole-3-carboxylic acid.
Reduction: 5-(Hydroxymethyl)-1H-indazole-3-methanol or 5-(Hydroxymethyl)-1H-indazole-3-aldehyde.
Substitution: Various substituted indazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function. The indazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Hydroxymethyl)-2H-indazole-3-carboxylic acid
- 5-(Hydroxymethyl)-1H-indazole-4-carboxylic acid
- 5-(Hydroxymethyl)-1H-indazole-3-sulfonic acid
Uniqueness
5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-4-5-1-2-7-6(3-5)8(9(13)14)11-10-7/h1-3,12H,4H2,(H,10,11)(H,13,14) |
Clave InChI |
ZSNZHUIADLWDQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CO)C(=NN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


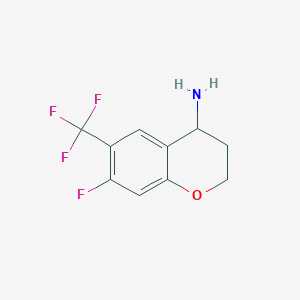
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
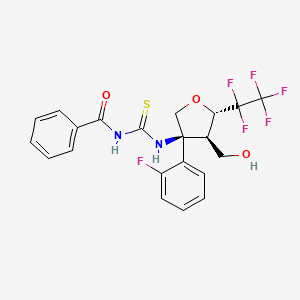
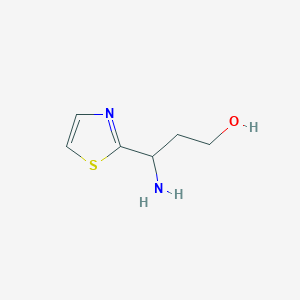
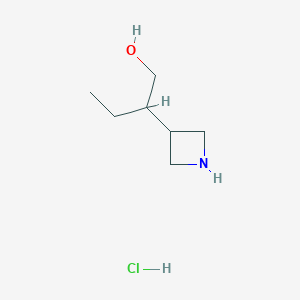
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
